molecular formula C15H17N7O2 B2563365 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034348-65-5

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Numéro de catalogue: B2563365
Numéro CAS: 2034348-65-5
Poids moléculaire: 327.348
Clé InChI: SUAKLRGLPJGXNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H17N7O2 and its molecular weight is 327.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, particularly focusing on its anticancer and antibacterial activities.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Triazolo[4,3-a]pyrazine moiety
  • Piperazine ring
  • Isosaxol derivative

These structural elements are known to influence the biological activity of the compound significantly.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit promising anticancer properties. For instance:

CompoundCell LineIC50 Value (µM)Mechanism
22iA5490.83 ± 0.07c-Met kinase inhibition
22iMCF-70.15 ± 0.08c-Met kinase inhibition
22iHeLa2.85 ± 0.74c-Met kinase inhibition

In a study conducted by Zhang et al., compound 22i was identified as a potent inhibitor of c-Met kinase, which is crucial in cancer cell proliferation and survival . The compound's efficacy was evaluated through various assays, including cell cycle analysis and apoptosis assays, indicating its potential as a therapeutic agent against multiple cancer types .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. A related study reported that various triazolo[4,3-a]pyrazine derivatives exhibited moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of selected compounds:

CompoundBacteriaMIC (µg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

Compound 2e showed comparable activity to ampicillin, a first-line antibiotic, suggesting its potential as an alternative treatment option . The structure–activity relationship indicated that longer alkyl chains enhanced antibacterial activity due to improved membrane permeability .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • c-Met Kinase Inhibition : The inhibition of c-Met kinase disrupts signaling pathways critical for tumor growth and metastasis.
  • Membrane Permeability : Modifications in the alkyl chain length influence the lipophilicity of the compounds, enhancing their ability to penetrate bacterial membranes.
  • Apoptosis Induction : Assays showed that treated cancer cells underwent apoptosis, confirming the compounds' roles in promoting programmed cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the triazolo[4,3-a]pyrazine scaffold. Researchers synthesized multiple compounds and tested their biological activities against different cancer cell lines and bacteria. The findings consistently highlighted the importance of structural modifications in enhancing efficacy .

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoles and isoxazoles have been shown to possess activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus8 µg/mL
Compound CP. aeruginosa12 µg/mL

These findings suggest that the presence of the triazole and isoxazole structures enhances the antimicrobial efficacy of the compounds .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that similar triazolo[4,3-a]pyrazine derivatives exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example : A study published in Frontiers in Chemistry reported the synthesis and evaluation of several triazolo[4,3-a]pyrazine derivatives, indicating promising results in inhibiting tumor growth in vitro .

Pharmacokinetics

Research into the pharmacokinetic properties of similar compounds suggests that they exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for determining the therapeutic viability of such compounds in clinical settings.

Therapeutic Applications

Given its biological activities, (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone may have potential applications in:

  • Antimicrobial Therapy : As a candidate for developing new antibacterial agents.
  • Cancer Treatment : As a lead compound for designing novel anticancer drugs targeting specific pathways involved in tumorigenesis.

Propriétés

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-10-9-12(19-24-10)15(23)21-7-5-20(6-8-21)13-14-18-17-11(2)22(14)4-3-16-13/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAKLRGLPJGXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.